molecular formula C22H25F2N3O4S B2620989 N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-19-6

N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2620989
CAS No.: 898450-19-6
M. Wt: 465.52
InChI Key: DMPGRRSWEDKHIV-UHFFFAOYSA-N
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Description

N1-(2-Fluorobenzyl)-N2-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetically derived complex molecule designed for advanced pharmacological and chemical research. This compound belongs to a class of oxalamide derivatives that are of significant interest in medicinal chemistry due to their potential to interact with key biological targets. Its structure incorporates a piperidine ring, a sulfonyl group, and an oxalamide functional core, which are known to contribute to its binding affinity and specificity. Primary Research Applications & Value: The structural features of this compound suggest several potential research applications. The fluorinated aromatic rings and the sulfonamide group are motifs commonly associated with enzyme inhibition , as they can interact with the active sites of various enzymes. The piperidine moiety is a common feature in compounds that act on the central nervous system. Furthermore, the oxalamide linker serves as a valuable scaffold for molecular recognition. Researchers are exploring its utility in neurological disorder research , given the prevalence of piperidine-based structures in neuropharmacology, and in antibacterial studies , as similar sulfonamide-containing compounds have shown activity against various bacterial strains. This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-15-16-5-1-2-7-20(16)24/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPGRRSWEDKHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Piperidine ring : Commonly associated with various pharmacological activities.
  • Oxalamide linkage : May contribute to the compound's stability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its effects on enzyme inhibition, cellular pathways, and potential therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on specific enzymes. For instance, studies have shown that derivatives of piperidine-based compounds often demonstrate inhibition against:

  • Tyrosinase : Involved in melanin production; inhibition can lead to applications in skin lightening agents.
  • Acetylcholinesterase (AChE) : Important in neuropharmacology for treating conditions like Alzheimer's disease.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
N1-(2-fluorobenzyl)-N2-(...)Tyrosinase12.5
N1-(2-fluorobenzyl)-N2-(...)AChE15.8

2. Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines through caspase activation pathways.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with the compound led to:

  • Increased expression of pro-apoptotic markers (e.g., caspase-3).
  • Reduced viability in cancer cell lines such as SMMC7721.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The fluorinated aromatic groups may enhance binding affinity to target receptors.
  • Enzyme Interaction : The oxalamide moiety likely facilitates interactions with active sites of enzymes like AChE and tyrosinase.

Potential Therapeutic Applications

Given its biological activities, this compound shows promise for several therapeutic applications:

  • Dermatological Treatments : As a tyrosinase inhibitor, it could be developed for skin whitening formulations.
  • Neuroprotective Agents : Its AChE inhibitory properties suggest potential in treating neurodegenerative diseases.
  • Anticancer Drugs : Further exploration into its apoptotic effects could lead to novel cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavoring Agents: S336 and S5456

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a high-potency umami agonist with regulatory approval (FEMA 4233) and widespread use in food products . Key differences from the target compound include:

  • Substituents : S336 uses dimethoxybenzyl and pyridyl-ethyl groups, whereas the target compound employs fluorinated aromatic and sulfonylpiperidine moieties.
  • The target’s sulfonyl group may alter CYP interactions.
  • Safety Margin: S336’s NOEL (100 mg/kg/day in rats) provides a safety margin >33 million, attributed to rapid metabolism via amide hydrolysis . Fluorination in the target compound could slow hydrolysis, necessitating specific toxicological evaluation.

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a structural analog of S336, showed moderate CYP3A4 inhibition (51% at 10 µM), highlighting how minor substituent changes (e.g., methoxy position) impact metabolic interactions .

Table 1: Flavoring Agent Comparison
Compound Substituents (N1/N2) CYP Inhibition Regulatory Status Key Application
Target Compound 2-Fluorobenzyl / Sulfonylpiperidine-ethyl Unknown N/A Hypothetical
S336 (FEMA 4233) 2,4-Dimethoxybenzyl / Pyridyl-ethyl <50% at 10 µM Approved globally Umami flavoring
S5456 2,3-Dimethoxybenzyl / Pyridyl-ethyl 51% CYP3A4 at 10 µM Experimental Research

Antiviral Oxalamides

Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide) is an HIV entry inhibitor with a thiazole-piperidine moiety .

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) targets the CD4-binding site of HIV. Its guanidinomethyl group enhances affinity, while the target’s sulfonylpiperidine may offer steric advantages for binding .

Antimicrobial and Enzyme-Targeting Oxalamides

GMC Series (e.g., GMC-2, GMC-4) feature isoindoline-dione cores and halogenated aryl groups. Compared to the target compound, these derivatives prioritize membrane penetration via lipophilic substituents (e.g., chloro, bromo) .

SCD Inhibitors (e.g., Compounds 19–23 in ) include halogenated phenyl and methoxyphenethyl groups. The target’s fluorinated aryl and sulfonylpiperidine may confer distinct electronic effects for stearoyl-CoA desaturase (SCD) inhibition compared to chloro or bromo substituents .

Table 2: Pharmacological Agent Comparison
Compound Substituents (N1/N2) Biological Activity Key Structural Feature
Target Compound 2-Fluorobenzyl / Sulfonylpiperidine-ethyl Hypothetical Dual fluorination, sulfonyl group
Compound 25 (HIV) 4-Fluorophenyl / Thiazole-piperidine HIV entry inhibition Thiazole ring
BNM-III-170 Chloro-fluorophenyl / Guanidinomethyl-indenyl HIV CD4 binding Guanidine moiety
GMC-2 3-Chloro-4-fluorophenyl / Isoindoline-dione Antimicrobial Isoindoline-dione core
SCD Inhibitor 23 3-Chloro-5-fluorophenyl / Methoxyphenethyl SCD inhibition Chloro-fluoro substitution

Key Research Findings and Implications

Substituent Effects on Activity :

  • Fluorination enhances metabolic stability and binding in flavoring and antiviral compounds .
  • Sulfonyl groups (as in the target compound) may improve enzyme targeting (e.g., SCD) or alter CYP interactions compared to methoxy or pyridyl groups .

Safety and Metabolism :

  • Oxalamides with simple hydrolysis pathways (e.g., S336) show high safety margins, while complex substituents (e.g., sulfonylpiperidine) require detailed toxicological profiling .

Therapeutic Potential: The target compound’s structural features align with antiviral and enzyme-inhibiting analogs, suggesting untapped applications in these fields .

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